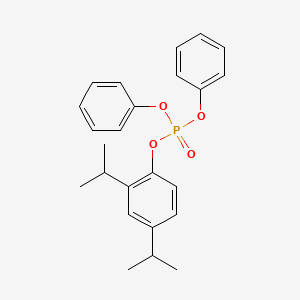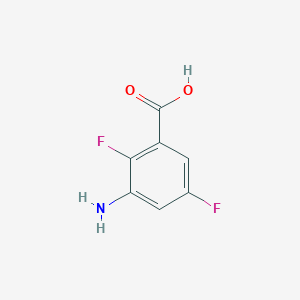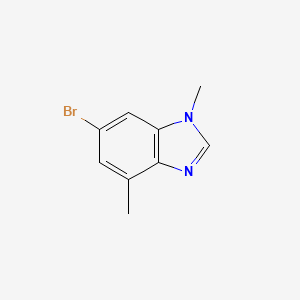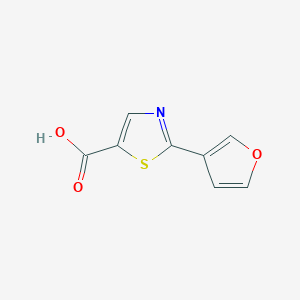![molecular formula C15H8ClF3N4O2 B1523504 1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351779-28-6](/img/structure/B1523504.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Wissenschaftliche Forschungsanwendungen
Metal-Free Synthesis of Heterocycles
This compound is instrumental in the synthesis of biologically significant heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach enables the efficient construction of complex structures via oxidative N-N bond formation, featuring short reaction times and high yields (Zisheng Zheng et al., 2014).
Antibacterial and Surface Activity
Derivatives of this compound have been synthesized and shown to exhibit antimicrobial activity as well as function as surface active agents. The creation of 1,2,4-triazole derivatives through reactions with various reagents demonstrates the compound’s potential in developing new antibacterial agents and its utility in chemical synthesis (R. El-Sayed, 2006).
Structural Assessment and Ligand Synthesis
The compound has also been used to synthesize new ligands and complexes, highlighting its versatility in coordination chemistry. For instance, studies have involved its use in creating complexes with metals like Hg(II), showcasing its application in understanding molecular and supramolecular structures (A. Castiñeiras et al., 2018).
Catalysis and Photoluminescence
In the realm of catalysis and materials science, this compound contributes to the development of coordination polymers with enhanced catalytic activity and photoluminescent properties. Such research underscores the compound's utility in crafting materials with specific electronic and structural properties for advanced applications (Huarui Wang et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
This compound's derivatives have found applications in the design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs), indicating its role in the development of electronic and optoelectronic devices. By tuning the molecular structure, researchers can optimize the performance of PhOLEDs, showcasing the compound's impact on the field of material science (Di Liu et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, causing changes that result in its biological activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4O2/c16-10-2-1-9(15(17,18)19)7-11(10)23-13(8-3-5-20-6-4-8)12(14(24)25)21-22-23/h1-7H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDOBBXXGMPBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



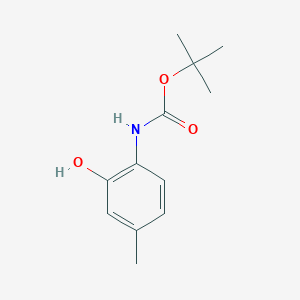
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)

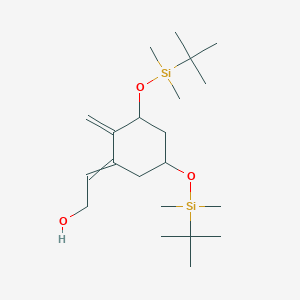
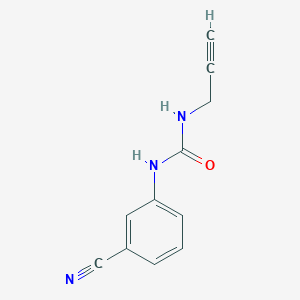

![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)
